molecular formula C16H15N3 B2540459 1-benzyl-3-phenyl-1H-pyrazol-5-amine CAS No. 3528-41-4

1-benzyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2540459
CAS No.: 3528-41-4
M. Wt: 249.317
InChI Key: XMEAHPOVYFOANY-UHFFFAOYSA-N
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Description

“1-benzyl-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C16H15N3. It has a molecular weight of 249.32 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrazoles, the class of compounds to which “this compound” belongs, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H15N3/c17-16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2 .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 125-128°C .

Scientific Research Applications

Catalytic Applications

1-benzyl-3-phenyl-1H-pyrazol-5-amine demonstrates significance in catalysis. In the study "Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands" by Togni et al. (1996), this compound's derivatives were used as ligands in palladium-catalyzed reactions, showing high enantioselectivity in producing secondary amines. The study's findings suggest the potential of this compound derivatives in asymmetric synthesis and catalysis (Togni et al., 1996).

Antimicrobial Activities

In the realm of antimicrobial research, the study "Facile Synthesis, Characterization, and Antimicrobial Activities of Novel 6-AminoTriazolo-Thiadiazoles Integrated with Benzofuran and Pyrazole Moieties" by Idrees, Kola, and Siddiqui (2019) highlights the synthesis of novel derivatives of this compound. These compounds exhibited promising antimicrobial activities against various bacterial strains, indicating their potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Synthetic Methodology and Derivative Formation

In the study "Three Component Solvent-Free Synthesis of 1H-pyrazol-5(4H)-one-based Heterocyclic Ketene Aminal Derivatives" by Yu et al. (2013), the synthesis of diverse 1H-pyrazol-5(4H)-one-based derivatives was achieved using a solvent-free method. This signifies the role of this compound in facilitating environmentally benign and efficient synthetic methodologies (Yu et al., 2013).

Application in Green Chemistry

A study titled "Catalytic Synthesis of 3-Methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione Derivatives Using Cerium Oxide Nanoparticles as Heterogeneous Catalyst in Green Conditions" by Gharib et al. (2013) exemplifies the application of this compound in green chemistry. The study presents a new methodology for synthesizing derivatives of this compound using cerium oxide nanoparticles as a catalyst, highlighting its role in sustainable chemical processes (Gharib et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-benzyl-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c17-16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAHPOVYFOANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327874
Record name 2-benzyl-5-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3528-41-4
Record name 2-benzyl-5-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.9 g of α-cyanoacetophenone and 3.9 g of benzyl hydrazine dihydrochloride were suspended in 50 mL of ethanol. The reaction solution was added with 6.0 ml of triethylamine at room temperature, and heated under reflux for 4 hours. The solvent was evaporated, and the residue was added with water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. After distilling off the solvent, the residue was purified and separated by silica gel column chromatography (ethyl acetate:n-hexane=1:4), to afford 4.1 g of the title compound as a yellow needle powder.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
benzyl hydrazine dihydrochloride
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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